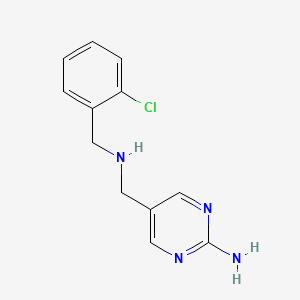

5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H13ClN4 |

|---|---|

Molekulargewicht |

248.71 g/mol |

IUPAC-Name |

5-[[(2-chlorophenyl)methylamino]methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C12H13ClN4/c13-11-4-2-1-3-10(11)8-15-5-9-6-16-12(14)17-7-9/h1-4,6-7,15H,5,8H2,(H2,14,16,17) |

InChI-Schlüssel |

QMEDIZHWJPSAOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CNCC2=CN=C(N=C2)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 5-(Chloromethyl)pyrimidin-2-amine

Reductive Amination of 5-Formylpyrimidin-2-amine

Condensation and Reduction

5-Formylpyrimidin-2-amine reacts with 2-chlorobenzylamine in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature. This reductive amination strategy, inspired by microwave-assisted pyrimidine syntheses, avoids harsh conditions and achieves moderate yields (50–65%). The product is isolated via solvent evaporation and chromatography.

Catalytic Amination of 5-(Alkoxymethyl)pyrimidin-2-amine

Starting from 5-(Methoxymethyl)pyrimidin-2-amine

Drawing from vitamin B₁ precursor syntheses, 5-(methoxymethyl)pyrimidin-2-amine is reacted with excess 2-chlorobenzylamine in the presence of Al₂O₃ at 210–300°C. The alkoxy group is displaced via catalytic amination, yielding the target compound after 8–12 hours. This method, while high-yielding (70–75%), requires specialized equipment for high-temperature reactions.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-(Chloromethyl)pyrimidin-2-amine | DMF, 80°C, K₂CO₃ | 60–70% | Straightforward, scalable |

| Reductive Amination | 5-Formylpyrimidin-2-amine | MeOH, NaBH₃CN, rt | 50–65% | Mild conditions, avoids chlorinated intermediates |

| Catalytic Amination | 5-(Methoxymethyl)pyrimidin-2-amine | Al₂O₃, 210–300°C | 70–75% | High yield, fewer purification steps |

Challenges and Optimization

-

Regioselectivity : Directing substitutions to the pyrimidine’s 5-position demands protective groups or directing ligands, as seen in Ullmann-type couplings.

-

Side Reactions : Over-alkylation during nucleophilic substitution is mitigated by using a 20% excess of 2-chlorobenzylamine.

-

Purification : Distillation under reduced pressure (3–4 mbar) effectively isolates volatile by-products, while recrystallization from ethanol enhances purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(((2-Chlorbenzyl)amino)methyl)pyrimidin-2-amin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfonyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die an den Pyrimidinring gebunden sind.

Substitution: Die Amino- und Chlorbenzyl-Gruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation Sulfonyl-Derivate entstehen, während Substitutionsreaktionen neue funktionelle Gruppen am Pyrimidinring einführen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development and Synthesis:

5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine serves as a valuable building block for synthesizing more complex pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. Studies have shown that this compound can be synthesized through various methods, optimizing yield and purity for further applications in drug development.

2. Enzyme Inhibition:

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit specific enzymes involved in critical biological pathways, including those related to cancer cell proliferation and apoptosis. The compound's interaction with various biological receptors suggests it may modulate pathways relevant to cancer therapy and other diseases.

3. Anti-inflammatory Activity:

Pyrimidine derivatives, including this compound, have been evaluated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can suppress the activity of cyclooxygenase enzymes (COX), which are key players in inflammation. For instance, compounds structurally related to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Research

1. Molecular Docking Studies:

Molecular docking studies have been conducted to explore the binding affinity of this compound to various targets. These studies provide insights into the compound's mechanism of action and its potential therapeutic applications by elucidating how it interacts with specific enzymes or receptors.

2. Structure-Activity Relationships (SAR):

The structure-activity relationship of pyrimidine derivatives has been extensively studied to identify which modifications enhance biological activity. For example, the presence of electron-releasing substituents on the pyrimidine ring has been linked to improved anti-inflammatory properties, highlighting the importance of chemical structure in determining efficacy .

3. Anticancer Potential:

Recent investigations into the anticancer properties of pyrimidine derivatives have revealed promising results. For example, some compounds have shown cytotoxic effects against various human cancer cell lines, indicating their potential as novel anticancer agents . The ability of this compound to induce apoptosis in cancer cells further supports its candidacy for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)-6-methylpyrimidine-2-thiol | Structure | Contains a thiol group; studied for antitrypanosomal activity |

| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Structure | Known for selective inhibition of phosphodiesterase enzymes |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)aminobenzenesulfonamide | Structure | Exhibits unique photophysical properties |

This table illustrates how this compound stands out due to its specific substitution pattern and resultant biological activities.

Wirkmechanismus

The mechanism of action of 5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets in protozoan parasites. The compound may inhibit key enzymes or interfere with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s structure allows it to bind effectively to these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidin-2-amine Derivatives

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Data for Selected Compounds

Key Observations:

- Simpler derivatives like 5-chloropyrimidin-2-amine form one-dimensional chains via N–H···N hydrogen bonds, critical for crystal packing and solubility .

- The target compound’s benzylaminomethyl linker introduces conformational flexibility, which may reduce crystallinity compared to rigid analogs like APY7 .

Biologische Aktivität

5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring, an amino group, and a 2-chlorobenzyl substituent, contributes to its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN3

- Molecular Weight : 233.69 g/mol

- Key Functional Groups : Pyrimidine ring, amino group, and chlorobenzyl substituent.

The compound's structural features facilitate interactions with various biological targets, making it a subject of interest for drug development.

Research indicates that this compound functions primarily as an enzyme inhibitor. It has shown potential in modulating pathways involved in cell proliferation and apoptosis, which are critical processes in cancer biology. Molecular docking studies suggest that this compound can effectively bind to specific enzymes or receptors, influencing biological pathways and cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown moderate to high cytotoxicity against MCF-7 (breast cancer) cells and other tumor lines .

- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key signaling pathways involved in cell survival and death.

- Resistance Reversal : Some derivatives of pyrimidine compounds have demonstrated the ability to reverse drug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

- Target Enzymes : Studies indicate that it may inhibit enzymes involved in nucleic acid synthesis and other metabolic pathways critical for tumor growth.

- Binding Affinity : Molecular docking analyses reveal that the compound has a strong binding affinity for specific targets, suggesting its potential as a lead compound for developing enzyme inhibitors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)-6-methylpyrimidine-2-thiol | Structure | Exhibits antitrypanosomal activity |

| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Structure | Selective inhibition of phosphodiesterase enzymes |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)aminobenzenesulfonamide | Structure | Noted for unique photophysical properties |

This table illustrates how this compound stands out due to its specific substitution pattern and resultant biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- In Vivo Studies : Animal models have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates when used alongside standard chemotherapy agents .

- Cytotoxicity Tests : In vitro assays have confirmed that the compound exhibits dose-dependent cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity levels towards normal cells .

- Molecular Docking Studies : These studies have elucidated the interaction between the compound and various biological targets, enhancing our understanding of its mechanism of action.

Q & A

Basic: What are the recommended synthetic routes for 5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step condensation and substitution reactions. A common approach is the reaction of 2-chlorobenzylamine with a pyrimidine precursor (e.g., 2-aminopyrimidine derivatives) under controlled conditions. Key parameters include:

- Temperature: Maintain reflux in ethanol or methanol to ensure complete reaction .

- Catalysts: Use mild bases (e.g., triethylamine) to facilitate nucleophilic substitution.

- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves yield and purity .

Optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity, stoichiometry, and reaction time. Computational tools (e.g., quantum chemical calculations) may predict optimal pathways .

Basic: How can the molecular structure and conformation of this compound be characterized experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure to confirm bond angles, hydrogen bonding (e.g., N–H⋯N interactions), and π-stacking between aromatic rings .

- NMR Spectroscopy: Use , , and (if applicable) to verify substituent positions and dynamic behavior in solution .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can computational methods (e.g., QSAR or molecular docking) predict the biological activity of this compound?

Methodological Answer:

- QSAR Modeling: Use software like MOE to correlate structural descriptors (e.g., LogP, polar surface area) with activity. For example, lipophilicity (LogP) and steric parameters (SMR) are critical for antibacterial or receptor-binding activity .

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using PyMOL or AutoDock. Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the chlorobenzyl group .

- Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Assay Standardization: Ensure consistent experimental conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsome assays, as metabolic degradation may explain potency discrepancies .

- Structural Analog Comparison: Compare with derivatives (e.g., 5-fluoropyrimidin-2-amine analogs) to identify substituent effects on activity .

Advanced: What strategies are effective for resolving synthetic byproducts or low yields in large-scale reactions?

Methodological Answer:

- Byproduct Analysis: Use LC-MS or -NMR to identify impurities (e.g., unreacted amine or dimerization products) .

- Process Optimization: Implement flow chemistry for better heat/mass transfer or switch to greener solvents (e.g., acetonitrile/water mixtures) .

- Catalytic Systems: Test palladium or copper catalysts for C–N coupling steps to enhance efficiency .

Basic: What are the recommended protocols for evaluating this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss at 10°C/min increments .

Advanced: How can researchers design derivatives to improve selectivity for a specific biological target (e.g., kinase inhibitors)?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –CF) to the pyrimidine ring to enhance binding affinity .

- Side Chain Optimization: Replace the 2-chlorobenzyl group with bulkier substituents (e.g., cyclohexyl) to reduce off-target interactions .

- Fragment-Based Screening: Use SPR or ITC to identify high-affinity fragments for hybrid molecule design .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal: Neutralize acidic/basic waste before disposal via certified hazardous waste services .

Advanced: How can reaction fundamentals (e.g., kinetics or thermodynamics) guide scale-up from milligram to gram quantities?

Methodological Answer:

- Kinetic Profiling: Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

- Thermodynamic Analysis: Calculate ΔG and ΔH via calorimetry to optimize exothermic/endothermic steps .

- Scale-Up Protocols: Gradually increase batch size while maintaining consistent stirring speed and cooling rates .

Advanced: What methodologies are suitable for studying this compound’s interaction with biological membranes or transporters?

Methodological Answer:

- PAMPA Assay: Measure passive permeability across artificial membranes to predict oral bioavailability .

- Caco-2 Cell Models: Quantify transcellular transport and efflux ratios to assess P-glycoprotein interactions .

- Molecular Dynamics Simulations: Simulate lipid bilayer penetration using GROMACS or CHARMM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.